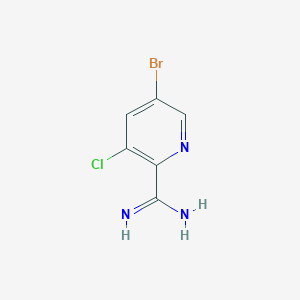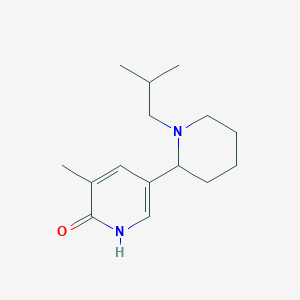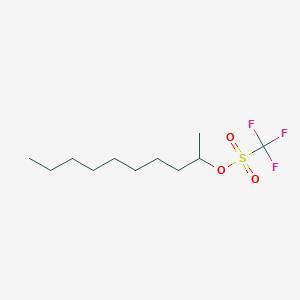
4-Methoxy-1-phenyl-2-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-1-phenyl-2-naphthamide is an organic compound with the molecular formula C18H15NO2 It is a derivative of naphthamide, characterized by the presence of a methoxy group at the 4-position and a phenyl group at the 1-position of the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1-phenyl-2-naphthamide typically involves the reaction of 4-methoxy-1-naphthoyl chloride with aniline in the presence of a base. The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane or toluene. The resulting product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-1-phenyl-2-naphthamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: 4-Hydroxy-1-phenyl-2-naphthamide.
Reduction: 4-Methoxy-1-phenyl-2-naphthylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-Methoxy-1-phenyl-2-naphthamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other advanced materials
Mécanisme D'action
The mechanism of action of 4-Methoxy-1-phenyl-2-naphthamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit monoamine oxidase (MAO) enzymes, which play a role in the breakdown of neurotransmitters in the brain. This inhibition is achieved through reversible and competitive binding to the active site of the enzyme, thereby preventing the degradation of neurotransmitters and potentially alleviating symptoms of neurological disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methoxy-1-phenylnaphthalene-2-carboxamide
- 4-Methoxy-1-phenyl-2-naphthoyl chloride
- 4-Methoxy-1-phenyl-2-naphthonitrile
Uniqueness
4-Methoxy-1-phenyl-2-naphthamide is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher potency as an enzyme inhibitor and greater stability under various reaction conditions .
Propriétés
Formule moléculaire |
C18H15NO2 |
|---|---|
Poids moléculaire |
277.3 g/mol |
Nom IUPAC |
4-methoxy-1-phenylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C18H15NO2/c1-21-16-11-15(18(19)20)17(12-7-3-2-4-8-12)14-10-6-5-9-13(14)16/h2-11H,1H3,(H2,19,20) |
Clé InChI |
DSCIMYNIYVEACW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C2=CC=CC=C21)C3=CC=CC=C3)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4,4-Difluorooctahydrocyclopenta[b]pyrrole](/img/structure/B15231898.png)



